Nmgghb
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Overview
Description
Nmgghb, also known by its chemical name 4-hydroxybutanoic acid, is a compound with a wide range of applications in various fields. It is a naturally occurring neurotransmitter and a depressant drug. This compound is a precursor to gamma-aminobutyric acid, glutamate, and glycine in certain brain areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nmgghb can be synthesized through several methods. One common method involves the reduction of gamma-butyrolactone using sodium borohydride. Another method includes the oxidation of 1,4-butanediol using potassium permanganate .
Industrial Production Methods
In industrial settings, this compound is often produced through the fermentation of certain sugars by specific strains of bacteria. This method is preferred due to its cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
Nmgghb undergoes various chemical reactions, including:
Oxidation: It can be oxidized to gamma-butyrolactone.
Reduction: It can be reduced to 1,4-butanediol.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used.
Reduction: Sodium borohydride is a typical reagent.
Substitution: Various halogenating agents can be used.
Major Products
Oxidation: Gamma-butyrolactone.
Reduction: 1,4-butanediol.
Substitution: Various halogenated derivatives.
Scientific Research Applications
Nmgghb has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its role as a neurotransmitter.
Medicine: Used in the treatment of conditions like narcolepsy and alcoholism.
Industry: Employed in the production of various chemicals and pharmaceuticals.
Mechanism of Action
Nmgghb exerts its effects by acting on specific receptors in the brain. It primarily binds to gamma-aminobutyric acid B receptors, leading to its depressant effects. It also has a high affinity for gamma-hydroxybutyric acid receptors, which are densely expressed in the brain .
Comparison with Similar Compounds
Similar Compounds
Gamma-hydroxybutyric acid: Shares similar properties and applications.
Gamma-butyrolactone: A precursor to Nmgghb.
1,4-Butanediol: Can be converted to this compound through oxidation.
Uniqueness
This compound is unique due to its dual role as both a neurotransmitter and a depressant drug. Its ability to act on multiple receptors in the brain distinguishes it from other similar compounds .
Properties
CAS No. |
75596-72-4 |
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Molecular Formula |
C12H16N2O4 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
(2S)-5-amino-2-(4-hydroxy-N-methylanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C12H16N2O4/c1-14(8-2-4-9(15)5-3-8)10(12(17)18)6-7-11(13)16/h2-5,10,15H,6-7H2,1H3,(H2,13,16)(H,17,18)/t10-/m0/s1 |
InChI Key |
LJEQJKDRBQGIOF-JTQLQIEISA-N |
Isomeric SMILES |
CN(C1=CC=C(C=C1)O)[C@@H](CCC(=O)N)C(=O)O |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
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